7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Tuberculostatic Activity
Structural analogs of antituberculous agents have been synthesized, showcasing the compound's relevance in developing treatments for tuberculosis. The study emphasizes the compound's role in creating derivatives with potential tuberculostatic activity, indicating its significance in medicinal chemistry and drug discovery efforts (Titova et al., 2019).
Antimicrobial and Antioxidant Activities
Research has been conducted on the synthesis of derivatives of similar compounds, assessing their antimicrobial and antioxidant activities. This highlights the compound's potential in contributing to the development of new antimicrobial agents, reflecting its applicability in addressing microbial resistance challenges (Gilava et al., 2020).
Novel Heterocyclic Systems
The compound serves as a precursor in the synthesis of novel heterocyclic systems, demonstrating its utility in the exploration of new chemical entities with potential therapeutic applications. This aspect underscores the compound's role in advancing chemical synthesis and drug design (Youssef et al., 2011).
Supramolecular Assemblies
Compounds with a dihydropyrimidine functionality, related to the chemical structure , have been investigated for their suitability in forming novel crown-containing hydrogen-bonded supramolecular assemblies. This research area showcases the compound's potential applications in materials science and nanotechnology, particularly in the development of molecular recognition systems and sensors (Fonari et al., 2004).
properties
IUPAC Name |
7-(2-ethoxyphenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-5-31-19-14-10-8-12-17(19)21-20(22(30)26-18-13-9-7-11-15(18)3)16(4)25-23-27-24(32-6-2)28-29(21)23/h7-14,21H,5-6H2,1-4H3,(H,26,30)(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLROPGPSFYIHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)SCC)C)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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